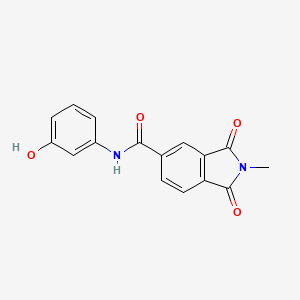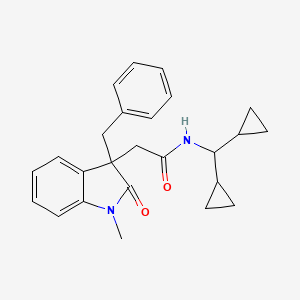![molecular formula C19H23NO5S B5341797 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5341797.png)
5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid is a synthetic compound that belongs to the class of sulfonylureas. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes.
Mechanism of Action
The mechanism of action of 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid involves the binding to the ATP-sensitive potassium channels in the pancreatic beta cells. This leads to the depolarization of the cell membrane, opening of the voltage-gated calcium channels, and subsequent insulin secretion. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to improved insulin sensitivity in peripheral tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased insulin secretion, improved insulin sensitivity in peripheral tissues, and decreased hepatic glucose production. Additionally, it has been shown to have beneficial effects on lipid metabolism, leading to decreased levels of triglycerides and increased levels of high-density lipoprotein (HDL) cholesterol.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid in lab experiments include its specificity for the ATP-sensitive potassium channels in the pancreatic beta cells, its ability to improve insulin sensitivity in peripheral tissues, and its beneficial effects on lipid metabolism. However, one limitation is the potential for off-target effects due to the involvement of the AMPK pathway.
Future Directions
There are several future directions for the research on 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid. One direction is to investigate its potential as a combination therapy with other antidiabetic agents. Another direction is to explore its effects on other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to elucidate its mechanism of action and potential off-target effects.
In conclusion, this compound has shown promising potential as a therapeutic agent for the treatment of type 2 diabetes. Its specificity for the ATP-sensitive potassium channels in the pancreatic beta cells and its ability to improve insulin sensitivity in peripheral tissues make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis method of 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid involves the reaction of 4'-bromo-2-methoxyacetophenone with isopropylamine, followed by the reaction with sodium sulfonate and then with 3-cyanobenzoic acid. The final product is obtained after purification through crystallization.
Scientific Research Applications
5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It acts as an insulin secretagogue by binding to the ATP-sensitive potassium channels in the pancreatic beta cells, leading to the depolarization of the cell membrane and subsequent insulin secretion. Additionally, it has been shown to improve insulin sensitivity in peripheral tissues such as liver and muscle.
properties
IUPAC Name |
3-[4-(1-methoxyethyl)phenyl]-5-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-12(2)20-26(23,24)18-10-16(9-17(11-18)19(21)22)15-7-5-14(6-8-15)13(3)25-4/h5-13,20H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDUKRLOOXYCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5341716.png)

![3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5341726.png)
![4-[((2R,5S)-5-{[4-(trifluoromethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5341734.png)
![N-(3,4-dimethylphenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5341742.png)

![2-[methyl(2-phenylethyl)amino]-2-indanecarboxylic acid](/img/structure/B5341750.png)
![2-(3-morpholinyl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide hydrochloride](/img/structure/B5341759.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341770.png)
![1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone](/img/structure/B5341775.png)

![(3aR*,7aS*)-5-methyl-2-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5341789.png)
![6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5341794.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile](/img/structure/B5341804.png)